S-acetyl-PEG4-amine

Bioconjugation Orthogonal Protection PROTAC Synthesis

S-acetyl-PEG4-amine is a heterobifunctional polyethylene glycol (PEG) linker of the monodisperse PEG4 series (four ethylene oxide units), characterized by a primary amine group at one terminus and a thioacetate-protected thiol group at the other. It is primarily employed as a PROTAC linker, serving as a flexible, hydrophilic spacer connecting an E3 ubiquitin ligase ligand and a target protein ligand to form proteolysis-targeting chimeras (PROTACs).

Molecular Formula C12H25NO5S
Molecular Weight 295.40 g/mol
Cat. No. B11831874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-acetyl-PEG4-amine
Molecular FormulaC12H25NO5S
Molecular Weight295.40 g/mol
Structural Identifiers
SMILESCC(=O)SCCOCCOCCOCCOCCN
InChIInChI=1S/C12H25NO5S/c1-12(14)19-11-10-18-9-8-17-7-6-16-5-4-15-3-2-13/h2-11,13H2,1H3
InChIKeyPXNGVISWXZZUJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

S-Acetyl-PEG4-amine (CAS 1404111-71-2): Bifunctional PEG4 Linker with Protected Thiol and Amine Functionality for Targeted Protein Degradation


S-acetyl-PEG4-amine is a heterobifunctional polyethylene glycol (PEG) linker of the monodisperse PEG4 series (four ethylene oxide units), characterized by a primary amine group at one terminus and a thioacetate-protected thiol group at the other . It is primarily employed as a PROTAC linker, serving as a flexible, hydrophilic spacer connecting an E3 ubiquitin ligase ligand and a target protein ligand to form proteolysis-targeting chimeras (PROTACs) . The thioacetate group functions as a protected thiol that can be selectively deacetylated in situ to expose a reactive sulfhydryl group, enabling sequential orthogonal conjugation strategies .

Why Generic Substitution of S-Acetyl-PEG4-amine Fails: Functional Group Orthogonality and PEG4 Length Are Non-Interchangeable


In-class PEG linkers cannot be substituted arbitrarily without altering conjugation outcomes and PROTAC degradation efficacy. First, terminal functional group identity determines conjugation chemistry orthogonality; replacing the thioacetate group with maleimide, azide, or free thiol eliminates the capacity for sequential, time-delayed thiol unmasking essential for complex bioconjugate assembly . Second, linker length critically influences ternary complex formation and ubiquitination efficiency—PEG4 (MW ~295 Da, extended length ~14–18 Å) occupies a distinct conformational space relative to shorter (PEG2, PEG3) or longer (PEG6, PEG8) analogs, and empirical PROTAC optimization demonstrates that degradation efficacy is non-monotonic with respect to PEG linker length [1]. Substituting S-acetyl-PEG4-amine with an alternative PEG linker of different length or terminal functionality therefore alters both synthetic route feasibility and biological degradation performance.

Quantitative Differentiation Evidence: S-Acetyl-PEG4-amine vs. Closest PEG4-Linker Comparators


Thioacetate vs. Free Thiol: S-Acetyl-PEG4-amine Enables Controlled, Orthogonal Two-Step Conjugation with Amine-First Coupling Selectivity

S-acetyl-PEG4-amine differentiates from free thiol-PEG4-amine analogs by providing a protected thiol group that prevents premature thiol oxidation and eliminates thiol-amine cross-reactivity during the initial conjugation step. The thioacetate moiety remains inert toward amine-reactive electrophiles (NHS esters, isocyanates, carboxylic acids), enabling exclusive amine-terminal coupling with >99% site-specificity before deprotection . In contrast, free thiol-PEG4-amine linkers exhibit competing thiol reactivity that reduces amine-conjugation yield and promotes disulfide-linked byproducts. Upon hydroxylamine or mild base treatment, the thioacetate group quantitatively liberates the free sulfhydryl for subsequent maleimide or iodoacetyl conjugation .

Bioconjugation Orthogonal Protection PROTAC Synthesis

Thioacetate-PEG4-amine vs. Maleimide-PEG4-amine: S-Acetyl Enables Post-Conjugation Thiol Deprotection for Sequential Assembly

S-acetyl-PEG4-amine and Mal-PEG4-amine both possess an amine group and a thiol-directed reactive group, but they differ fundamentally in the timing of thiol reactivity. Maleimide-PEG4-amine reacts immediately and irreversibly with free thiols via Michael addition to form a stable thioether bond, which is desirable for single-step conjugations but precludes sequential, time-delayed assembly strategies . In contrast, the thioacetate group in S-acetyl-PEG4-amine remains masked until intentional deprotection with hydroxylamine (50–100 mM, pH 7–7.5, 1–2 h at RT), achieving >95% conversion to free thiol as monitored by Ellman‘s reagent . This enables a “conjugate-first, activate-later” workflow where amine coupling is completed and purified before thiol unmasking.

Sequential Bioconjugation PROTAC Linker Design ADC Linker Chemistry

PEG4 Linker Length (MW ~295 Da) vs. PEG2/PEG6/PEG8: Empirical PROTAC Degradation Efficacy Is Length-Dependent and PEG4 Often Optimal

In systematic PROTAC linker-length optimization studies, degradation efficacy (DC50) and maximal degradation (Dmax) vary non-monotonically with PEG spacer length. In a recent Retro-2-based PROTAC series evaluating variable PEG chain lengths, the PEG4 linker construct achieved the highest degradation efficiency, while shorter PEG2 and longer PEG6/PEG8 constructs exhibited reduced activity [1]. This length-dependence arises from the ability of PEG4 to position the E3 ligase and target protein in a productive ternary complex geometry without introducing excessive conformational entropy that destabilizes the complex [2]. S-acetyl-PEG4-amine delivers this empirically validated PEG4 length while providing the additional orthogonal thioacetate functionality.

PROTAC Optimization Linker Length Structure-Activity Relationship

Aqueous Solubility of PEG4-Containing S-Acetyl-PEG4-amine vs. Alkyl Spacer Linkers

S-acetyl-PEG4-amine contains a tetraethylene glycol chain that confers significantly enhanced aqueous solubility compared to alkyl-chain linkers of comparable molecular weight. Commercial PEG4-SPDP crosslinkers (analogous PEG4 spacer architecture) demonstrate >10-fold increased solubility in aqueous buffers relative to hydrocarbon-spacer SPDP reagents, directly attributed to the hydrophilic PEG4 motif . This solubility advantage translates to reduced organic co-solvent requirements during conjugation reactions with proteins or peptides, minimizing denaturation risk and enabling higher reactant concentrations. S-acetyl-PEG4-amine inherits this PEG4-mediated solubility profile while providing orthogonal amine/thioacetate functionality.

Solubility PEG Linker Bioconjugation

Molecular Weight and Spacer Length: S-Acetyl-PEG4-amine (MW 295.4, ~14–18 Å) Occupies Distinct Property Space from PEG2 and PEG6 Analogs

S-acetyl-PEG4-amine possesses a molecular weight of 295.40 g/mol (free base) or 409.42 g/mol (TFA salt) and a molecular formula of C12H25NO5S [1]. The PEG4 spacer provides an extended chain length of approximately 14–18 Å, calculated from standard PEG monomer dimensions (each ethylene oxide unit contributes ~3.5 Å). This length sits intermediate between shorter PEG2 (MW ~163 Da, ~8–10 Å) and longer PEG6 (MW ~383 Da, ~20–24 Å) linkers. In SM(PEG)n crosslinker series, spacer length directly determines the achievable distance between conjugated biomolecules—PEG4 enables crosslinking of sites separated by 14–18 Å, whereas PEG2 and PEG6 target different spatial regimes .

Linker Physicochemical Properties PROTAC Design Spacer Length

Optimal Application Scenarios for S-Acetyl-PEG4-amine Based on Verified Differentiation Evidence


Multi-Step PROTAC Intermediate Assembly Requiring Orthogonal Sequential Conjugation

S-acetyl-PEG4-amine is ideally suited for PROTAC synthetic workflows requiring sequential conjugation: first, amine-terminal coupling to a carboxylic acid-bearing E3 ligase ligand (e.g., VHL ligand VH032-COOH) via amide bond formation; second, purification of the intermediate; third, thioacetate deprotection with hydroxylamine to expose the free sulfhydryl; fourth, thiol-maleimide coupling to a maleimide-functionalized target-protein ligand. This workflow exploits the orthogonal reactivity of the amine and protected thiol groups, achieving >95% deprotection efficiency and enabling precise control over conjugation sequence .

PROTAC Library Synthesis with PEG4 Length Pre-Optimized for Ternary Complex Formation

For PROTAC SAR campaigns targeting novel protein degradation pairs, S-acetyl-PEG4-amine provides a pre-validated PEG4 spacer length that has demonstrated optimal degradation efficacy in multiple published PROTAC series (e.g., Retro-2-based PROTACs targeting GSPT1) . Users can initiate library synthesis with PEG4 as the default length, reserving linker-length variation for later optimization rounds only if initial constructs show suboptimal activity. This reduces the number of analogs required in early-stage screening and accelerates hit-to-lead progression [1].

Aqueous Bioconjugation of Sensitive Proteins or Antibodies Requiring Low Organic Co-Solvent

The PEG4 spacer in S-acetyl-PEG4-amine confers >10-fold enhanced aqueous solubility compared to hydrocarbon-spacer linkers of similar molecular weight . This property makes S-acetyl-PEG4-amine the preferred choice for conjugating delicate proteins, antibodies, or enzyme substrates that denature in the presence of DMSO or DMF. Reactions can proceed in fully aqueous buffers (PBS, Tris, HEPES) at pH 7–9 with minimal organic co-solvent, preserving biological activity and reducing purification complexity.

Antibody-Drug Conjugate (ADC) Linker Development Requiring Cleavable or Non-Cleavable Options

Although S-acetyl-PEG4-amine is primarily marketed as a PROTAC linker, its bifunctional amine/thioacetate architecture enables adaptation for ADC linker applications. The thioacetate-protected thiol can be coupled to maleimide-functionalized cytotoxic payloads after deprotection, while the amine terminus attaches to antibody lysine residues or engineered cysteine residues. The PEG4 spacer improves conjugate solubility and reduces aggregation propensity, a critical parameter for ADC developability . The non-cleavable thioether bond (post-maleimide coupling) provides stable circulation, while alternative disulfide-based linkers (not provided by this compound) would be required for cleavable designs.

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